molecular formula C12H18N2O3 B2881902 3-[2-(furan-3-yl)ethyl]-1-(oxan-4-yl)urea CAS No. 2034342-40-8

3-[2-(furan-3-yl)ethyl]-1-(oxan-4-yl)urea

Cat. No.: B2881902
CAS No.: 2034342-40-8
M. Wt: 238.287
InChI Key: KBXBESKVJGSPQS-UHFFFAOYSA-N
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Description

3-[2-(furan-3-yl)ethyl]-1-(oxan-4-yl)urea is an organic compound that features a furan ring and a tetrahydropyran ring connected through an ethyl and urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[2-(furan-3-yl)ethyl]-1-(oxan-4-yl)urea typically involves the reaction of furan-3-yl ethylamine with tetrahydro-2H-pyran-4-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane, at room temperature. The reaction proceeds through the formation of a urea linkage between the amine and isocyanate groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-[2-(furan-3-yl)ethyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The urea linkage can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Urea derivatives with various substituents.

Scientific Research Applications

3-[2-(furan-3-yl)ethyl]-1-(oxan-4-yl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[2-(furan-3-yl)ethyl]-1-(oxan-4-yl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and tetrahydropyran rings can engage in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-(2-(furan-3-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)carbamate
  • 1-(2-(furan-3-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)thiourea

Uniqueness: 3-[2-(furan-3-yl)ethyl]-1-(oxan-4-yl)urea is unique due to its specific combination of furan and tetrahydropyran rings linked through an ethyl and urea moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-(furan-3-yl)ethyl]-3-(oxan-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c15-12(14-11-3-7-16-8-4-11)13-5-1-10-2-6-17-9-10/h2,6,9,11H,1,3-5,7-8H2,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBXBESKVJGSPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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